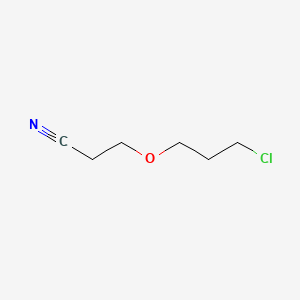![molecular formula C30H39NO4 B12072717 11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is a synthetic steroid compound with significant applications in medicine, particularly in the field of reproductive health. It is known for its role as an abortifacient and is used in combination with other medications to terminate early pregnancies. The compound has a complex chemical structure that includes a dioxolane ring, which contributes to its unique properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves multiple steps, starting from basic steroidal precursors. The key steps include the introduction of the dioxolane ring and the methylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves its interaction with progesterone receptors. By binding to these receptors, the compound blocks the action of progesterone, a hormone essential for maintaining pregnancy. This leads to the breakdown of the uterine lining and termination of pregnancy. The molecular targets include the progesterone receptor and associated signaling pathways that regulate reproductive processes.
Comparison with Similar Compounds
Similar Compounds
RU-486: Another name for Mifepristone, highlighting its role as a progesterone receptor antagonist.
Ulipristal Acetate: A similar compound used for emergency contraception and treatment of uterine fibroids.
Levonorgestrel: A synthetic progestogen used in various contraceptive formulations.
Uniqueness
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is unique due to its specific chemical structure, which allows it to effectively block progesterone receptors. Its combination of a dioxolane ring and methylamino group contributes to its high affinity for these receptors and its potent biological activity.
This detailed article provides a comprehensive overview of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H39NO4 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5'R,8'S,11'R,13'S,14'S,17'S)-13'-methyl-11'-[4-(methylamino)phenyl]-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C30H39NO4/c1-4-12-29(33)14-10-24-22-9-13-28(32)19-30(34-16-17-35-30)15-11-25(28)26(22)23(18-27(24,29)2)20-5-7-21(31-3)8-6-20/h5-8,22-24,31-33H,9-11,13-19H2,1-3H3/t22-,23+,24-,27-,28+,29-/m0/s1 |
InChI Key |
RPOCOBPEKJJNQE-HTWSSZDYSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)







